
2-Bromo-3-hydroxybenzaldehyde
Overview
Description
2-Bromo-3-hydroxybenzaldehyde (CAS: 196081-71-7; molecular formula: C₇H₅BrO₂; molecular weight: 201.02 g/mol) is a halogenated aromatic aldehyde featuring a bromine atom at the 2-position and a hydroxyl group at the 3-position of the benzaldehyde ring . This compound is soluble in water and ethanol, making it versatile in organic synthesis and pharmaceutical applications. It serves as a critical intermediate in synthesizing bioactive molecules, including Brd4 bromodomain inhibitors , macrolide side chains , and benzoic acid derivatives . Its synthesis often involves bromination of 3-hydroxybenzaldehyde under controlled conditions .
Preparation Methods
Direct Bromination of 3-Hydroxybenzaldehyde
Direct electrophilic bromination of 3-hydroxybenzaldehyde is the most straightforward route but faces regioselectivity challenges due to conflicting directing effects. The hydroxyl group activates the ring for ortho/para substitution, while the electron-withdrawing aldehyde deactivates it, favoring meta positions.
Brominating Agents and Conditions
Bromine (Br₂) in the presence of Lewis acids like FeBr₃ or HBr in acetic acid is commonly used. A study comparing solvents found that dichloromethane (DCM) at 0°C yielded 58% 2-bromo-3-hydroxybenzaldehyde, while dimethylformamide (DMF) at 25°C improved yield to 72% due to enhanced solubility of intermediates .
Table 1: Bromination Efficiency Under Varied Conditions
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (2-Bromo:4-Bromo) |
---|---|---|---|---|
Br₂/FeBr₃ | DCM | 0 | 58 | 3:1 |
HBr/AcOH | AcOH | 25 | 65 | 2:1 |
NBS* | DMF | 40 | 72 | 4:1 |
*N-bromosuccinimide; AcOH: acetic acid |
Side Reactions and Mitigation
Competing bromination at the 4-position and oxidation of the aldehyde to carboxylic acid are major side reactions. Lower temperatures (0–10°C) and stoichiometric control (1.1 eq Br₂) reduce over-bromination . Adding radical scavengers like BHT (butylated hydroxytoluene) suppresses aldehyde oxidation, improving yields by 15–20% .
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation leverages strong bases to deprotonate the hydroxyl group, generating a metalated intermediate that directs bromine to the adjacent ortho position.
Lithium-Halogen Exchange
Treatment of 3-hydroxybenzaldehyde with LDA (lithium diisopropylamide) in THF at –78°C forms a lithiated species, which reacts with Br₂ to yield this compound with 85% regioselectivity .
Mechanistic Insight :
The lithiated intermediate stabilizes via coordination between lithium and the hydroxyl oxygen, directing bromine to the ortho position .
Magnesium-Based Systems
Using Mg turnings in THF with TMSCl (trimethylsilyl chloride) as an activator achieves 78% yield. The silyl ether intermediate (–OTMS) enhances solubility and directs bromination .
Protection-Deprotection Approaches
Protecting the hydroxyl or aldehyde group avoids unwanted reactions during bromination.
Acetyl Protection
Acetylation of 3-hydroxybenzaldehyde with acetic anhydride/pyridine forms 3-acetoxybenzaldehyde, which undergoes smooth bromination at the 2-position (92% yield). Subsequent hydrolysis with NaOH/EtOH restores the hydroxyl group .
Table 2: Protection-Deprotection Efficiency
Protective Group | Bromination Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
---|---|---|---|
Acetyl (–OAc) | 92 | 95 | 87 |
Methoxy (–OMe) | 88 | 90 | 79 |
Aldehyde Protection
Formation of a dimethyl acetal (using ethylene glycol and p-TsOH) prevents aldehyde oxidation. After bromination, acidic hydrolysis regenerates the aldehyde with 89% efficiency .
Industrial-Scale Synthesis
Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors achieve 86% yield by maintaining precise temperature control (5±1°C) and automating Br₂ addition .
Key Advancements :
-
Microreactor Technology : Reduces reaction time from 8h to 15 minutes via enhanced mixing .
-
Catalyst Recycling : FeBr₃ immobilized on silica gel enables five reuse cycles without yield loss .
Emerging Methodologies
Enzymatic Bromination
Haloperoxidases from Streptomyces aureofaciens brominate 3-hydroxybenzaldehyde in aqueous buffer (pH 5.0) with 68% yield, offering an eco-friendly alternative .
Photocatalytic C–H Activation
Visible-light-driven catalysis using Ru(bpy)₃²⁺ and NBS selectively brominates the 2-position (74% yield) under mild conditions (25°C, 12h) .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ortho position undergoes nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-withdrawing aldehyde group and the hydroxyl group’s directing effects.
Key Reactions:
-
SN1 Mechanism : The compound reacts via an SN1 pathway in polar protic solvents, forming a resonance-stabilized carbocation intermediate .
-
Halogen Exchange : Bromine can be replaced by nucleophiles like methoxide or amines. For example, treatment with sodium methoxide in DMF yields 3-hydroxy-2-methoxybenzaldehyde .
Table 1: Substitution Reaction Conditions
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
NaOCH₃, DMF, 30°C, 6h | 3-Hydroxy-2-methoxybenzaldehyde | 90% | |
NH₃ (aq.), Cu catalyst | 2-Amino-3-hydroxybenzaldehyde | 56% |
Oxidation and Reduction Reactions
The aldehyde group participates in redox reactions, while the hydroxyl group can be oxidized under strong conditions.
Oxidation:
-
Aldehyde → Carboxylic Acid : Treatment with KMnO₄ in acidic medium converts the aldehyde to 2-bromo-3-hydroxybenzoic acid .
-
Hydroxyl Group Oxidation : Under harsh conditions (e.g., CrO₃), the hydroxyl group oxidizes to a ketone, though this is less common due to steric hindrance .
Reduction:
Table 2: Redox Reactions
Reaction Type | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
Oxidation | KMnO₄, H₂SO₄, 80°C | 2-Bromo-3-hydroxybenzoic acid | 68% | |
Reduction | NaBH₄, MeOH, 0°C | 2-Bromo-3-hydroxybenzyl alcohol | 85% |
Protection/Deprotection of Functional Groups
The hydroxyl and aldehyde groups are selectively protected to enable multi-step syntheses.
-
Hydroxyl Protection : Methylation with CH₃I/K₂CO₃ in DMF yields 2-bromo-3-methoxybenzaldehyde .
-
Aldehyde Protection : Formation of acetals using ethylene glycol and pTSA .
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed cross-coupling reactions, enabling C–C bond formation.
-
Suzuki-Miyaura Coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces 3-hydroxy-2-phenylbenzaldehyde .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole derivatives .
Table 3: Cross-Coupling Examples
Coupling Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 3-Hydroxy-2-phenylbenzaldehyde | 72% | |
CuAAC | CuSO₄, sodium ascorbate, tBuOH/H₂O | Triazolyl methoxy derivative | 77% |
Heterocycle Formation
The aldehyde group participates in cyclization reactions to form heterocyclic compounds.
-
Quinoline Synthesis : Condensation with aniline derivatives under acidic conditions yields brominated quinolines .
-
Benzimidazole Formation : Reaction with o-phenylenediamine produces benzimidazole derivatives .
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to the para position relative to itself.
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position to the hydroxyl group .
-
Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group similarly .
Critical Analysis of Reaction Pathways
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while polar protic solvents favor SN1 mechanisms .
-
Steric Effects : The ortho-bromine and hydroxyl groups create steric hindrance, slowing reactions at the adjacent positions .
-
Temperature Sensitivity : Elevated temperatures (>80°C) promote side reactions, such as decomposition of the aldehyde group .
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of 2-bromo-3-hydroxybenzaldehyde is its antimicrobial activity. Research has demonstrated that this compound exhibits significant antibacterial effects against various strains, including resistant bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against viruses such as SARS-CoV-2. In vitro tests have shown that it interacts with the receptor-binding domain (RBD) of the spike protein, although results indicated a modest affinity . This suggests potential as a lead compound for further drug development targeting viral infections.
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound has been evaluated using computational models. The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good oral bioavailability and absorption characteristics . These properties make it a candidate for further development in pharmaceutical applications.
Study on Antimicrobial Efficacy
A study published in Molecules assessed the antimicrobial efficacy of various derivatives of brominated phenolic compounds, including this compound. The results indicated that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a natural preservative or therapeutic agent .
Investigation of Antiviral Properties
Another research effort focused on evaluating the interaction between this compound and SARS-CoV-2's spike protein. Using bio-layer interferometry, researchers found that while the compound showed some interaction with the virus's RBD, it did not exhibit strong binding affinity. This study highlighted the need for structural modifications to enhance its antiviral potency .
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromo-2-hydroxybenzaldehyde
Structural Differences :
- Bromine and hydroxyl groups are swapped in position (bromine at 3-position , hydroxyl at 2-position ).
- Hydrogen Bonding : Forms an intramolecular hydrogen bond between the hydroxyl and aldehyde groups (O–H···O angle: 154°, O···O distance: 2.64 Å) . This stabilizes the planar molecular conformation.
3-Bromobenzaldehyde
Structural Differences :
- Lacks the hydroxyl group, reducing hydrogen-bonding capability and altering electronic properties.
Reactivity :
- The absence of the hydroxyl group diminishes its ability to participate in aldol condensations or nucleophilic substitutions involving phenolic oxygen.
- Safety Data: Classified as harmful if swallowed (H302) and requires stringent handling protocols .
2-Bromo-3-chlorobenzaldehyde
Structural Differences :
- Hydroxyl group replaced by chlorine at the 3-position , introducing a stronger electron-withdrawing effect.
Reactivity :
- Chlorine enhances electrophilicity at the aldehyde group, favoring nucleophilic aromatic substitutions.
- Lower solubility in polar solvents compared to hydroxyl-containing analogs .
2-Bromo-3-methoxybenzaldehyde
Structural Differences :
- Hydroxyl group replaced by methoxy (–OCH₃), an electron-donating group.
Reactivity :
- Methoxy group increases electron density on the aromatic ring, reducing electrophilicity at the aldehyde.
- Stable under acidic conditions compared to hydroxyl analogs.
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Trends
- Pharmaceutical Utility : this compound is favored in drug discovery due to its dual functional groups enabling diverse derivatization .
- Crystal Packing : Intramolecular hydrogen bonding in hydroxyl-containing analogs (e.g., 3-bromo-2-hydroxybenzaldehyde) influences crystal packing via π-stacking and C–H···Br interactions .
- Safety Profiles : Hydroxyl-substituted derivatives generally require less stringent handling compared to halogen-only analogs like 3-bromobenzaldehyde .
Biological Activity
2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antiviral, and cytotoxic effects, supported by case studies and research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 201.02 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier (BBB) .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study focused on Schiff base derivatives, which included this compound, demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics . The compound's mechanism likely involves interaction with bacterial enzymes or structural proteins.
- Minimum Inhibitory Concentration (MIC) : Specific MIC values for this compound against selected bacterial strains were not detailed in the available literature but are typically assessed through standard microbiological techniques.
Antiviral Activity
In vitro studies have explored the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound was tested for its ability to interact with the receptor-binding domain (RBD) of the spike protein. Although initial experiments indicated a low affinity, further modifications of the compound could enhance its efficacy .
Cytotoxicity
Cytotoxicity assays using the MTT method showed that this compound has varying effects on different cell lines. The compound was tested at concentrations ranging from 0.8 to 200 μM, revealing dose-dependent cytotoxic effects in certain cancer cell lines .
Concentration (μM) | Cell Viability (%) |
---|---|
0.8 | ~95 |
20 | ~70 |
100 | ~50 |
200 | <20 |
Case Study 1: Antibacterial Screening
A study evaluated the antibacterial properties of various derivatives of this compound against uropathogenic E. coli (UPEC). The results indicated that derivatives maintained significant activity against resistant strains, suggesting potential therapeutic applications in treating urinary tract infections .
Case Study 2: Antiviral Screening
In another investigation, the interaction of modified versions of this compound with SARS-CoV-2 was assessed using bio-layer interferometry. The results indicated that while initial compounds showed poor binding affinity, structural modifications could lead to improved interactions with viral proteins .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and absorption characteristics. It is predicted to be a substrate for CYP1A2 but not for other cytochrome P450 enzymes, which may influence its metabolism and potential drug interactions .
Q & A
Basic Question: What are the standard synthetic routes for 2-bromo-3-hydroxybenzaldehyde, and how do reaction conditions influence regioselectivity?
Answer:
this compound is typically synthesized via bromination of 3-hydroxybenzaldehyde. However, regioselectivity challenges arise due to competing electronic effects of the hydroxyl and aldehyde groups. Key methods include:
- Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃), where the hydroxyl group acts as an activating ortho/para director, while the aldehyde deactivates the ring .
- Directed ortho-metalation strategies using magnesium or lithium bases to enhance bromination at the desired position .
To optimize regioselectivity, control of temperature, solvent polarity (e.g., dry THF or DMF), and stoichiometry is critical. Characterization via ¹H/¹³C NMR and HPLC ensures purity and confirms substitution patterns.
Basic Question: How does the SN1 reactivity of this compound influence its utility in organic synthesis?
Answer:
The benzylic bromine in this compound facilitates SN1 mechanisms due to stabilization of the carbocation intermediate via resonance with the hydroxyl and aldehyde groups . This reactivity enables:
- Nucleophilic substitutions with amines, thiols, or alcohols to generate derivatives for ligand design.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to a boronic ester.
Researchers must consider solvent polarity (e.g., polar protic solvents enhance carbocation stability) and steric hindrance when designing reactions. Kinetic studies (e.g., monitoring by GC-MS) help distinguish SN1 vs. SN2 pathways.
Advanced Question: How can researchers resolve contradictions in reported bromination outcomes for 3-hydroxybenzaldehyde derivatives?
Answer:
Discrepancies in bromination regioselectivity (e.g., unexpected formation of this compound instead of 4-bromo isomers) often stem from:
- Competing directing effects : The hydroxyl group (activating) and aldehyde (deactivating) create electronic conflicts, leading to mixed products .
- Solvent and catalyst interactions : Polar aprotic solvents may favor aldehyde deactivation, while Lewis acids (e.g., FeBr₃) alter electrophile reactivity.
Methodological solutions : - Use DFT calculations to map transition states and predict regioselectivity.
- Employ high-throughput screening to test bromination conditions (e.g., varying catalysts, temperatures).
- Validate products via X-ray crystallography (e.g., SHELX refinement ) to unambiguously assign structures.
Advanced Question: What crystallographic insights into this compound inform its intermolecular interactions?
Answer:
Single-crystal X-ray studies reveal:
- Intramolecular hydrogen bonding between the hydroxyl (O–H) and aldehyde (C=O) groups (O···O distance: ~2.64 Å), planarizing the molecule and influencing reactivity .
- Intermolecular interactions : Weak C–H···Br bonds (H···Br: ~3.05 Å) and π-stacking (centroid distance: ~3.75 Å) stabilize the crystal lattice .
Methodological applications : - Refine structures using SHELXL for high-resolution data, leveraging its robustness for small molecules .
- Analyze packing motifs with Mercury software to predict solubility and stability.
Advanced Question: How can this compound serve as a probe for studying enzyme inhibition mechanisms?
Answer:
The compound’s electrophilic bromine and aldehyde group enable:
- Covalent modification of enzyme active sites (e.g., nucleophilic cysteine or lysine residues).
- Competitive inhibition assays via Schiff base formation with pyridoxal-dependent enzymes .
Experimental design : - Perform kinetic studies (e.g., Michaelis-Menten plots) to quantify inhibition constants (Kᵢ).
- Use mass spectrometry to identify adduct formation sites.
- Compare with analogs (e.g., 5-bromo-2-hydroxybenzaldehyde) to elucidate structure-activity relationships.
Advanced Question: What strategies address conflicting data on the compound’s reactivity in nucleophilic substitution vs. elimination reactions?
Answer:
Contradictions arise from competing SN1, SN2, and E2 pathways. To clarify:
- Mechanistic probes : Use deuterated solvents (e.g., D₂O) to detect carbocation intermediates (SN1) via isotopic scrambling.
- Steric and electronic tuning : Introduce bulky substituents to favor elimination (E2) or polar solvents to stabilize SN1 pathways.
- In situ monitoring : Employ Raman spectroscopy or stopped-flow techniques to track intermediate formation .
Properties
IUPAC Name |
2-bromo-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPHMPERMIICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395411 | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196081-71-7 | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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